(S)-2-amino-2-phenylacetamide

Description

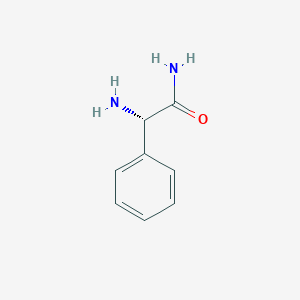

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-52-5 | |

| Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of (S)-2-amino-2-phenylacetamide in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-2-phenylacetamide, a chiral building block, serves as a highly effective chiral auxiliary in organic synthesis, primarily facilitating the asymmetric synthesis of α-amino acids through the Strecker reaction. Its utility lies in its ability to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the target amino acid. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Introduction to this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific configuration. The auxiliary is subsequently removed to yield the enantiomerically enriched product. This compound, also known as (S)-phenylglycinamide, is an attractive chiral auxiliary due to its ready availability and the straightforward removal of the auxiliary group by catalytic hydrogenolysis.[1]

Mechanism of Action in the Asymmetric Strecker Synthesis

The primary application of this compound as a chiral auxiliary is in the diastereoselective Strecker reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with the chiral amine auxiliary, followed by the addition of a cyanide source to form a chiral α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired α-amino acid.

The stereocontrol exerted by the this compound auxiliary is achieved through a process known as crystallization-induced asymmetric transformation (CIAT) .[1][2][3] In this process, the two diastereomeric α-aminonitrile intermediates are in equilibrium in solution. One diastereomer, being less soluble, selectively crystallizes out of the reaction mixture. This selective precipitation shifts the equilibrium, causing the more soluble diastereomer to epimerize in solution to the less soluble form, which then also crystallizes. This dynamic resolution ultimately leads to a high yield and excellent diastereoselectivity of a single diastereomer.[1][3]

While a definitive transition state model for this specific reaction is not extensively detailed in the literature, the stereochemical bias is understood to arise from the steric hindrance imposed by the phenyl group and the amide functionality of the chiral auxiliary. These groups create a chiral environment around the imine intermediate, directing the nucleophilic attack of the cyanide ion to one face of the imine plane over the other.

Below is a logical workflow illustrating the asymmetric Strecker synthesis using this compound.

References

Spectroscopic Analysis of (S)-2-amino-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-amino-2-phenylacetamide, a chiral aminamide scaffold significant in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for structural confirmation, purity assessment, and quality control in drug development and manufacturing.

Molecular Structure

This compound (C₈H₁₀N₂O) is a chiral molecule with a molecular weight of 150.18 g/mol .[1][2][3] Its structure consists of a phenyl ring and an acetamide group attached to a stereogenic carbon, which also bears an amino group. Understanding the spectroscopic signature of this molecule is fundamental for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 7.25 - 7.48 | Multiplet (m) | 5H |

| Methine Proton (α-CH) | ~4.50 | Singlet (s) or Triplet (t)* | 1H |

| Amine Protons (-NH₂) | Variable (Broad) | Singlet (s, br) | 2H |

| Amide Protons (-CONH₂) | Variable (Broad) | Singlet (s, br) | 2H |

Note: The multiplicity of the α-CH proton can be a singlet if coupling to the adjacent NH₂ protons is not resolved, or a triplet if it couples. The amine and amide protons are exchangeable with D₂O and their chemical shifts are highly dependent on solvent and concentration.

Interpretation:

-

Aromatic Protons: The multiplet between 7.25 and 7.48 ppm is characteristic of the five protons on the monosubstituted benzene ring.[1]

-

Methine Proton: The signal around 4.50 ppm corresponds to the single proton on the chiral carbon (α-carbon), which is deshielded by the adjacent phenyl ring, amino group, and carbonyl group.[1]

-

Amine and Amide Protons: The broad signals for the NH₂ protons are typical due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary significantly.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~175 |

| Aromatic Carbon (C-ipso) | ~140 |

| Aromatic Carbons (C-ortho, C-meta, C-para) | 126 - 129 |

| Methine Carbon (α-CH) | ~58 |

Interpretation:

-

Carbonyl Carbon: The signal at the lowest field (~175 ppm) is characteristic of the amide carbonyl carbon.

-

Aromatic Carbons: The signals in the 126-140 ppm range correspond to the six carbons of the phenyl ring. The carbon directly attached to the chiral center (ipso-carbon) is typically the most deshielded of this group.

-

Methine Carbon: The signal around 58 ppm is assigned to the chiral α-carbon, which is bonded to the nitrogen of the amino group and the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[5]

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| Amide (N-H) | Stretch | ~3350 and ~3180 (two bands) |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 2900 - 2800 |

| Amide (C=O) "Amide I" | Stretch | ~1650 |

| Amine/Amide (N-H) "Amide II" | Bend | 1640 - 1550 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Interpretation:

-

N-H Stretching: The presence of two N-H stretching bands for both the primary amine and the primary amide in the 3100-3400 cm⁻¹ region confirms these functional groups.

-

C=O Stretching: The strong absorption band around 1650 cm⁻¹ (Amide I band) is a clear indicator of the amide carbonyl group.

-

N-H Bending: The Amide II band, resulting from N-H bending, further confirms the presence of the amide linkage.

-

Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.[6] In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a characteristic pattern.[7]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 150 | Molecular Ion |

| [M+H]⁺ | 151 | Protonated Molecular Ion (in soft ionization) |

| [M+Na]⁺ | 173 | Sodiated Adduct (in soft ionization) |

| C₇H₇N⁺ | 105 | Loss of CONH₂ |

| C₆H₅⁺ | 77 | Phenyl cation |

Interpretation:

-

Molecular Ion: The peak at m/z 150 corresponds to the molecular weight of the compound.[8]

-

Fragmentation: A common fragmentation pathway involves the cleavage of the bond between the chiral carbon and the carbonyl group, leading to a fragment with m/z 105. Further fragmentation can lead to the formation of the phenyl cation at m/z 77. The observation of these fragments helps to confirm the molecular structure.

Analytical Workflow and Data Integration

The definitive structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow outlines the logical process from sample analysis to structure confirmation.

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 5-25 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9]

-

Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade the quality of the spectrum.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to maximize homogeneity.[10]

-

¹H NMR Acquisition: Acquire the ¹H spectrum. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans and a more concentrated sample are typically required compared to ¹H NMR.[11] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[4][11]

IR Sample Preparation and Acquisition (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[12]

-

Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[12]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[12] If the resulting peaks are too weak, another drop of the solution can be added and dried.[12]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Introduction and Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized in a high vacuum.[13]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion).[7][13]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[13]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][13]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[13]

References

- 1. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 2-amino-2-phenylacetamide (C8H10N2O) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Physicochemical properties of (S)-2-amino-2-phenylacetamide

An In-depth Technical Guide on the Physicochemical Properties of (S)-2-amino-2-phenylacetamide

Introduction

This compound, a chiral organic compound, is a significant molecule in the fields of medicinal chemistry and pharmaceutical development. As an enantiomer of 2-amino-2-phenylacetamide, its specific stereochemistry plays a crucial role in its biological activity and interactions, making a thorough understanding of its physicochemical properties essential for researchers. Different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles, underscoring the importance of studying the properties of the single (S)-enantiomer.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available for the specific (S)-enantiomer, other properties are reported for the racemic mixture (DL-2-amino-2-phenylacetamide) or are computationally predicted.

| Property | Value | Data Specificity | Source |

| Molecular Formula | C₈H₁₀N₂O | (S)-enantiomer | [2] |

| Molar Mass | 150.18 g/mol | (S)-enantiomer | [2][3][4] |

| Appearance | White to Off-White Solid | Racemic Mixture | [3] |

| Melting Point | 130-131 °C | Racemic Mixture | [3] |

| Boiling Point | 322.8 ± 35.0 °C | Predicted (Racemic) | [3] |

| Density | 1.178 ± 0.06 g/cm³ | Predicted (Racemic) | [3] |

| Solubility | Soluble in water and alcohol solvents.[3] Sparingly soluble in DMSO (with heating/sonication) and slightly soluble in Methanol.[3] | Racemic Mixture | [3] |

| pKa | 15.61 ± 0.50 | Predicted (Racemic) | [3] |

| Maximum Wavelength (λmax) | 254 nm | Literature (Unspecified) | [3] |

| InChI Key | KIYRSYYOVDHSPG-UHFFFAOYSA-N | Racemic Mixture | [2] |

| SMILES | C1=CC=C(C=C1)C(C(=O)N)N | Racemic Mixture | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections detail standard methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range and is a reliable indicator of purity.

Methodology:

-

Sample Preparation: A small quantity of the crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is tapped to ensure dense packing.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, attached to a thermometer.

-

Heating: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point. A rapid initial heating can be performed to determine an approximate range, followed by a more careful, slower measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This provides the melting point range. A sharp melting range (0.5-1.0 °C) is indicative of a pure sample.[5]

Solubility Determination (Thermodynamic Solubility)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This is a critical parameter for predicting the bioavailability of a potential drug.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to vials containing various solvents of interest (e.g., water, ethanol, phosphate-buffered saline at different pH values).[7]

-

Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution (supernatant).

-

Quantification: The supernatant is carefully removed and diluted with a suitable solvent.[7]

-

Analysis: The concentration of the dissolved compound in the diluted supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.[7]

-

Calculation: The solubility is calculated by applying the dilution factor to the measured concentration.[7]

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol), to create a solution of known concentration.

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For the titration of the basic amino group with an acid, the pKa corresponds to the pH at the half-equivalence point, where half of the amino groups have been protonated.

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound. While a specific spectrum for the (S)-enantiomer is not provided in the search results, data for the racemic mixture is available and instructive.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, and the protons of the amino and amide groups. The ¹³C NMR spectrum would show corresponding signals for the unique carbon atoms in the structure.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions for 2-amino-2-phenylacetamide would include N-H stretching vibrations for the primary amine and amide groups, a strong C=O stretching vibration for the amide carbonyl group, and C-H and C=C vibrations corresponding to the phenyl ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 150.18. Fragmentation patterns can also help to elucidate the structure.[2] The top peak observed in GC-MS analysis for the racemate is at m/z 106.[2]

References

- 1. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]

- 2. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. benchchem.com [benchchem.com]

The Biological Frontier of (S)-2-amino-2-phenylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-2-phenylacetamide and its derivatives represent a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of their anticonvulsant and cytotoxic properties, supported by quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action. The inherent chirality of the 2-amino-2-phenylacetamide core, particularly the (S)-enantiomer, has been a focal point of research, revealing stereospecific interactions with biological targets and highlighting its potential for the development of novel therapeutics.

Anticonvulsant Activity

Derivatives of this compound have demonstrated significant potential in preclinical models of epilepsy. The anticonvulsant efficacy is typically evaluated using standardized in vivo assays, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which model generalized tonic-clonic and myoclonic seizures, respectively.

Quantitative Anticonvulsant Data

The following table summarizes the median effective dose (ED50) of a representative this compound derivative in murine models of epilepsy. A lower ED50 value indicates higher anticonvulsant potency.

| Compound | Test Model | ED50 (mg/kg) |

| (S)-3-(dimethylamino)-1-(2-oxo-2-(phenylamino)ethyl)pyrrolidine-2,5-dione hydrochloride | MES | 49.6 |

| (S)-3-(dimethylamino)-1-(2-oxo-2-(phenylamino)ethyl)pyrrolidine-2,5-dione hydrochloride | scPTZ | 67.4 |

Data is representative of closely related (S)-enantiomer derivatives of 2-amino-2-phenylacetamide.

Cytotoxic Activity

In addition to their effects on the central nervous system, phenylacetamide derivatives have been investigated for their cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of these compounds.

Quantitative Cytotoxicity Data

The table below presents the IC50 values of several phenylacetamide derivatives against a panel of human cancer cell lines, as determined by the MTT assay.

| Compound Derivative | Cell Line (Cancer Type) | IC50 (µM) |

| 3j (p-NO2) | MDA-MB-468 (Breast) | 0.76 ± 0.09 |

| 3e (m-Cl) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 |

| 3c (4-F) | MCF-7 (Breast) | 7 ± 0.08 |

| 3d (2-Cl) | MDA-MB-468 (Breast) | 6 ± 0.08 |

| 3d (2-Cl) | PC12 (Pheochromocytoma) | 6 ± 0.07 |

| Doxorubicin | MDA-MB-468 (Breast) | 0.38 ± 0.07 |

| Doxorubicin | PC12 (Pheochromocytoma) | 2.6 ± 0.13 |

| Doxorubicin | MCF-7 (Breast) | 2.63 ± 0.4 |

Note: The presented data is for a series of phenylacetamide derivatives and may not all contain the specific this compound core. Doxorubicin is included as a reference cytotoxic agent.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Assay

This assay is a widely used preclinical model for identifying compounds with efficacy against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Male albino mice (18-25 g)

-

Electroconvulsiometer with corneal electrodes

-

Test compound and vehicle control

-

0.5% tetracaine hydrochloride solution (topical anesthetic)

-

0.9% saline solution

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory environment for at least one week prior to testing.

-

Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the electroshock.

-

Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity.

-

Induction of Seizure: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds through the corneal electrodes.

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated group. The ED50 value, the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Assay

This model is used to identify compounds that can raise the threshold for clonic seizures, and it is considered a model for myoclonic and absence seizures.[]

Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazole (PTZ).

Materials:

-

Male albino mice (18-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound and vehicle control

-

Observation chambers

Procedure:

-

Animal Preparation: Acclimate mice as described for the MES test.

-

Drug Administration: Administer the test compound or vehicle control at a specific time before PTZ injection.

-

PTZ Induction: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.

-

Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, or vibrissae lasting for at least 3-5 seconds.

-

Endpoint: An animal is considered protected if it does not exhibit a clonic seizure during the observation period.

-

Data Analysis: The percentage of protected animals is calculated for each group. The ED50 is determined by testing a range of doses and applying probit analysis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4]

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC12)

-

Complete cell culture medium

-

96-well plates

-

Test compound and vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control group.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound derivatives are still under investigation. However, evidence suggests that their anticonvulsant effects are likely mediated through the modulation of neuronal excitability. For the broader class of phenylacetamide anticonvulsants, a primary mechanism of action is the modulation of voltage-gated sodium channels.[5] Additionally, some studies have implicated the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the neuroprotective and anti-inflammatory effects of phenylacetamides.[6]

Workflow for Biological Evaluation

The general workflow for the synthesis and biological evaluation of novel this compound derivatives is depicted below.

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.

Proposed Mechanism: Modulation of Voltage-Gated Sodium Channels

A plausible mechanism for the anticonvulsant activity of phenylacetamide derivatives involves the modulation of voltage-gated sodium channels (VGSCs). By binding to these channels, the compounds may stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.

Caption: Proposed mechanism of action via sodium channel modulation.

Potential Involvement of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular stress responses, inflammation, and apoptosis. Inhibition of this pathway by some phenylacetamide derivatives could contribute to their neuroprotective effects by reducing neuroinflammation, a process implicated in the pathophysiology of epilepsy.

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound derivatives have emerged as a compelling class of compounds with significant anticonvulsant and cytotoxic activities. The data presented in this guide underscore the therapeutic potential of these molecules. The detailed experimental protocols provide a framework for the continued investigation and development of these compounds. While the precise signaling pathways are still being fully elucidated, the modulation of voltage-gated sodium channels and potential inhibition of the p38 MAPK pathway offer promising avenues for future research. Further exploration of the structure-activity relationships of the (S)-enantiomer will be crucial in optimizing the potency and selectivity of these derivatives for clinical applications.

References

- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of p38 mitogen-activated protein kinase signaling reduces multidrug transporter activity and anti-epileptic drug resistance in refractory epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Understanding the Stereochemistry of (S)-2-amino-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (S)-2-amino-2-phenylacetamide, a chiral building block of significant interest in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms in this molecule is a critical determinant of its pharmacological and toxicological properties. This document outlines key synthetic and analytical methodologies for accessing and characterizing the (S)-enantiomer, presents available physicochemical data, and discusses the biological relevance of its stereochemistry.

Physicochemical and Spectroscopic Data

Precise characterization of the enantiomerically pure this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 2-amino-2-phenylacetamide Enantiomers

| Property | This compound | (R)-2-amino-2-phenylacetamide | Racemic 2-amino-2-phenylacetamide |

| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [1] | 150.18 g/mol [1] | 150.18 g/mol [1] |

| CAS Number | Not specified | 6485-67-2 | 700-63-0[1] |

| Specific Rotation ([α]) | +48.5° (c=0.55, EtOH) (inferred) | -48.5° (c=0.55, EtOH)[2] | 0° |

Table 2: Spectroscopic Data for Racemic 2-amino-2-phenylacetamide

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available on PubChem, acquired on a BRUKER AC-300 instrument.[1] |

| ¹³C NMR | Data available on PubChem.[1] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which directly yields the desired enantiomer, and the resolution of a racemic mixture.

Asymmetric Synthesis: Strecker Synthesis with a Chiral Auxiliary

A well-established method for the asymmetric synthesis of α-amino acids and their derivatives is the Strecker synthesis. By employing a chiral auxiliary, such as (R)-phenylglycine amide, it is possible to induce diastereoselectivity in the formation of the aminonitrile intermediate. Subsequent hydrolysis and removal of the auxiliary yield the desired enantiomer of the target amino acid derivative. A crystallization-induced asymmetric transformation can lead to nearly diastereomerically pure intermediates.

Experimental Protocol: Asymmetric Strecker Synthesis (Adapted)

This protocol is adapted from the synthesis of other α-amino acids using (R)-phenylglycine amide as a chiral auxiliary.

-

Iminonitrile Formation: In a suitable reaction vessel, combine (R)-phenylglycine amide hydrochloride, an appropriate aldehyde (e.g., benzaldehyde for the synthesis of a phenylglycine derivative), and a cyanide source (e.g., sodium cyanide) in a solvent system such as water or a mixture of water and methanol.

-

Crystallization-Induced Asymmetric Transformation: Stir the reaction mixture at a controlled temperature (e.g., 70°C) for a designated period (e.g., 24 hours) to allow for the selective precipitation of one diastereomer of the α-aminonitrile.

-

Isolation of Diastereomerically Pure Intermediate: Filter the precipitate and wash with a suitable solvent to isolate the diastereomerically enriched α-aminonitrile. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

-

Hydrolysis and Removal of Chiral Auxiliary: Subject the isolated α-aminonitrile to acidic hydrolysis (e.g., refluxing in 6 N HCl) to convert the nitrile and amide functionalities to carboxylic acids and remove the chiral auxiliary.

-

Isolation of this compound: Following hydrolysis, the desired this compound can be isolated and purified using standard techniques such as crystallization or chromatography.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed for the resolution of racemic amines and amides through enantioselective acylation or hydrolysis.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

-

Reaction Setup: Dissolve the racemic 2-amino-2-phenylacetamide in a suitable organic solvent (e.g., toluene, hexane).

-

Acylating Agent: Add an acylating agent (e.g., ethyl acetate, vinyl acetate).

-

Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product.

-

Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

-

Separation: Separate the unreacted this compound from the acylated (R)-enantiomer by extraction or chromatography.

-

Deprotection (if necessary): If the desired product is the acylated enantiomer, the acyl group can be removed through hydrolysis to yield the free amine.

References

(S)-2-amino-2-phenylacetamide: A Core Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-2-amino-2-phenylacetamide, also known as (S)-Phenylglycinamide, is a vital chiral building block in the pharmaceutical industry.[1] Its unique stereochemistry makes it an essential precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), enhancing drug efficacy and specificity.[1][2] This versatile compound serves as a key intermediate in the development of drugs targeting a range of conditions, from neurological disorders to viral infections.[1][3] This guide provides a detailed overview of its synthesis, applications, and the experimental protocols relevant to its use in pharmaceutical research and development.

Synthesis of this compound

The efficient and stereoselective synthesis of this compound is critical for its application. Chemoenzymatic methods, particularly those involving dynamic kinetic resolution, have emerged as highly effective strategies, offering high yields and excellent enantiomeric purity.

Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

A prominent method for synthesizing enantiomerically pure phenylglycine derivatives is a one-pot chemoenzymatic process that couples the chemical Strecker synthesis with an enzymatic kinetic resolution.[4][5] The process begins with the formation of racemic phenylglycinonitrile (rac-PGN) from benzaldehyde, cyanide, and ammonia.[6] Subsequently, specific enzymes, such as nitrilase variants, are used to selectively convert one enantiomer of the nitrile into the desired amide or acid.[4][5]

This process takes advantage of a dynamic kinetic resolution (DKR), where the unreacted (and undesired) enantiomer is racemized in situ, allowing for a theoretical maximum yield of 100% of the desired single enantiomer, far exceeding the 50% limit of traditional kinetic resolutions.[6][7] The racemization of the phenylglycinonitrile intermediate can occur under mildly alkaline conditions (pH ≥ 10), which are compatible with the enzymatic conversion step.[6]

The use of recombinant Escherichia coli strains expressing engineered nitrilases from organisms like Pseudomonas fluorescens allows for high selectivity.[5][6] For instance, specific nitrilase muteins can preferentially form (S)-phenylglycine amide, while others might produce the (R)-enantiomer or the corresponding carboxylic acids.[4][6]

dot

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]

- 3. D(-)-Phenylglycinamide | 6485-67-2 [chemicalbook.com]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: (S)-2-amino-2-phenylacetamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral scaffold, (S)-2-amino-2-phenylacetamide, has emerged as a privileged structure in medicinal chemistry, offering a versatile backbone for the design and synthesis of novel therapeutic agents across a spectrum of diseases. Its unique stereochemistry and functional group array allow for diverse chemical modifications, leading to potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the potential applications of this compound, detailing its synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate its derivatives.

Enantioselective Synthesis of the Core Scaffold

The precise stereochemical control in the synthesis of this compound is paramount to its utility in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Enantioselective synthesis is primarily achieved through two main strategies: asymmetric catalysis and biocatalysis.

Asymmetric Catalysis

Asymmetric catalysis employs chiral catalysts to guide a chemical reaction towards the preferential formation of one enantiomer. For the synthesis of this compound, this often involves the asymmetric hydrogenation or reductive amination of a prochiral precursor. Chiral ligands, frequently based on amino acids or peptides, coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Biocatalysis

Biocatalytic methods utilize enzymes to perform stereoselective transformations. Kinetic resolution using enzymes like lipases is a common approach. For instance, an enzyme can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a 2-amino-2-phenylacetamide precursor, leaving the desired (S)-enantiomer enriched. Transaminases are also employed for the asymmetric amination of a ketone precursor to yield the chiral amine.

A generalized synthetic workflow for obtaining this compound derivatives is depicted below.

Figure 1: General synthetic workflow for this compound derivatives.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold has been successfully exploited to develop inhibitors and modulators for a range of therapeutic targets. The following sections highlight key areas of application, supported by quantitative data.

Slack (KCNT1) Potassium Channel Inhibitors for Epilepsy

Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel Slack, are linked to severe developmental and epileptic encephalopathies.[1] Phenylacetamide derivatives have been identified as potent inhibitors of the Slack channel, representing a promising therapeutic strategy.

| Compound ID | R1 | R2 | IC50 (µM) vs. WT Slack | Reference |

| VU0606170 | H | 5-Cl, 2-OMe-phenyl | 3.2 | [1][2] |

| Analog 1 | H | 5-CF3, 2-OMe-phenyl | 3.0 | [2] |

| Analog 2 | Me | 5-Cl, 2-OMe-phenyl | > 10 | [2] |

| Analog 3 | H | 2,5-dichloro-phenyl | 5.1 | [2] |

Data presented is a synthesis from cited literature and may be derived from different experimental conditions.

The structure-activity relationship (SAR) studies reveal that substitutions on the N-phenyl ring are critical for inhibitory activity. Generally, a flat SAR has been observed, where significant structural modifications often lead to a loss of activity.[3]

Gain-of-function mutations in KCNT1 lead to an increased potassium current, resulting in neuronal hyperexcitability and seizures.[4] Inhibitors of the Slack channel aim to normalize this aberrant channel activity.

Figure 2: Role of Slack channel in epilepsy and point of intervention.

Cannabinoid Receptor 2 (CB2) Inverse Agonists

The endocannabinoid system, particularly the CB2 receptor, is a target for various pathologies, including inflammatory and neurodegenerative diseases. Phenylacetamide derivatives have been identified as a novel class of CB2 inverse agonists.

| Compound ID | R1 (A-ring) | R2 (C-ring) | Ki (nM) vs. CB2 | Selectivity (CB1/CB2) | Reference |

| 9 (Lead) | H | 4-N(Me)2-phenyl | 777 | >26-fold | [5] |

| 26 | 4-Cl-phenyl | 4-N(Me)2-phenyl | 22 | >909-fold | [5] |

| 27 | 4-F-phenyl | 4-N(Me)2-phenyl | 35 | >571-fold | [5] |

| 30 | 4-Br-phenyl | 4-N(Me)2-phenyl | 85 | >235-fold | [5] |

Data from radioligand binding assays.[5]

The SAR for this series indicates that electron-withdrawing substituents on the phenyl rings (A and C) enhance binding affinity and selectivity for the CB2 receptor.

CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Inverse agonists at the CB2 receptor can modulate downstream signaling pathways, such as adenylyl cyclase activity.

Figure 3: CB2 receptor inverse agonist signaling.

Anticancer Agents

Derivatives of phenylacetamide have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanism of action often involves the induction of apoptosis.

| Compound ID | Phenyl Ring Substituent | N-Substituent | Cell Line | IC50 (µM) | Reference |

| 3j | 4-NO2 | H | MDA-MB-468 | 0.76 | [6] |

| 3d | 3-Br | H | MDA-MB-468 | 0.6 | [6] |

| 2b | 4-F | 2-NO2-phenyl | PC3 | 52 | [7] |

| 2c | 4-F | 4-NO2-phenyl | PC3 | 80 | [7] |

IC50 values determined by MTT or MTS assay.[6][7]

The presence of electron-withdrawing groups, such as nitro and halogen substituents, on the phenyl rings appears to be beneficial for anticancer activity.

Antimicrobial Agents

The phenylacetamide scaffold has also been explored for the development of antimicrobial agents.

| Compound Derivative | Test Organism | Zone of Inhibition (mm) | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide | Staphylococcus aureus | 23.5 | [8] |

| Phenylacetic acid-copper complex | Staphylococcus aureus | 3.0 | [9] |

| Phenylacetic acid-copper complex | Escherichia coli | 2.5 | [9] |

Data from disc diffusion method.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key assays used in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Figure 4: Experimental workflow for the MTT assay.

Kirby-Bauer Disk Diffusion for Antimicrobial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Test compound solution

-

Forceps, incubator

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab to create a lawn.

-

Impregnate sterile filter paper disks with a known concentration of the test compound.

-

Place the disks on the agar surface using sterile forceps.

-

Invert the plates and incubate at 37°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition in millimeters.[8]

Whole-Cell Patch Clamp for Ion Channel Activity

This electrophysiological technique allows for the measurement of ionic currents through ion channels in the cell membrane.

Materials:

-

Cells expressing the ion channel of interest

-

Patch clamp rig (microscope, micromanipulator, amplifier)

-

Borosilicate glass pipettes

-

Intracellular and extracellular solutions

Procedure:

-

Pull a glass pipette to a fine tip (1-2 µm) and fill it with intracellular solution.

-

Approach a cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

Apply a voltage protocol to the cell and record the resulting ionic currents using the amplifier.

-

Apply the test compound to the cell and record the changes in the ionic currents to determine its effect on the ion channel.

Conclusion

The this compound scaffold is a testament to the power of chiral building blocks in medicinal chemistry. Its adaptability has led to the discovery of potent modulators of challenging targets, including ion channels and GPCRs, with promising therapeutic potential in epilepsy, inflammation, cancer, and infectious diseases. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for the rational design and development of next-generation therapeutics based on this versatile chemical entity. Future exploration of this scaffold will undoubtedly uncover new biological activities and lead to the development of novel clinical candidates.

References

- 1. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 3. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jchps.com [jchps.com]

An In-depth Technical Guide on the Safety and Handling of (S)-2-amino-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-2-amino-2-phenylacetamide, a chiral aminamide scaffold with applications in pharmaceutical and asymmetric synthesis. Due to the limited availability of data for the specific (S)-enantiomer, this document incorporates safety information from its racemate and the (R)-enantiomer, as the toxicological and handling precautions are expected to be analogous.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Statements:

-

Some sources also indicate a potential for allergic skin reaction (H317) for the (R)-enantiomer.[4]

Signal Word: Warning[5]

Pictograms:

-

GHS07 (Exclamation Mark)

Physicochemical Properties

While experimental data for this compound is scarce, the properties of the racemate and the (R)-enantiomer provide a useful reference.

| Property | Value | Data Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |

| Molecular Weight | 150.18 g/mol | PubChem[1][3][4] |

| Appearance | White crystalline solid / Powder or crystals | ChemBK[6], Sigma-Aldrich |

| Melting Point | 125 - 129 °C (for (R)-enantiomer) | Sigma-Aldrich[3] |

| Solubility | Soluble in water and alcohol | ChemBK[6] |

| Storage Temperature | 2-8°C, keep in a dark place under an inert atmosphere | Sigma-Aldrich[3] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.

Engineering Controls:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be necessary if there is a risk of splashing. | To protect eyes from dust or splashes which can cause serious irritation.[5][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or chemical-resistant apron must be worn. | To prevent skin contact which can lead to irritation.[7][9] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid form. If working in a poorly ventilated area or if dust/aerosols are generated, a full-face respirator may be necessary. | To prevent inhalation of dust which may cause respiratory tract irritation.[8][9] |

| Footwear | Closed-toe shoes. | To protect feet from potential spills. |

General Hygiene Practices:

-

Wash hands thoroughly after handling, even if gloves were worn.[8][9]

-

Remove contaminated clothing and wash it before reuse.[8]

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][9] |

| Skin Contact | In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7][8][9] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][8][9] |

| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician or Poison Control Center.[5][7] |

Spill and Leak Procedures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Small Spills: Carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[10]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[7]

-

Ventilation: Ensure adequate ventilation during cleanup.[7]

-

Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[7][10]

Experimental Protocols and Workflows

While specific experimental protocols for this compound were not found, a general workflow for handling and a plausible synthesis approach based on related compounds are provided below.

General Handling Workflow The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Proposed Enantioselective Synthesis Strategy The synthesis of enantiomerically pure compounds like this compound often involves asymmetric catalysis. One potential route is the asymmetric reductive amination of a corresponding keto-amide precursor, utilizing a chiral catalyst to induce stereoselectivity.

Caption: Logical workflow for a proposed asymmetric synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. However, phenylacetamide derivatives have been investigated for a range of biological activities. For instance, a biamide derivative of phenylacetamide has been identified as a selective inverse agonist for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR).[11] An inverse agonist would constitutively inhibit the signaling pathway associated with this receptor.

Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound.

Disclaimer

This document is intended for use by trained professionals in a research or laboratory setting. The information provided is based on available data for structurally similar compounds and may not be exhaustive. A substance-specific risk assessment should always be conducted before handling. All laboratory work should be performed in accordance with institutional safety policies and regulatory guidelines.

References

- 1. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]

- 4. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.pt [fishersci.pt]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

(S)-2-Amino-2-phenylacetamide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Foreword: This technical guide provides an in-depth overview of (S)-2-amino-2-phenylacetamide, a chiral molecule belonging to the phenylglycinamide class of compounds. While the specific historical discovery of this enantiomer is not extensively documented, its significance is intrinsically linked to the broader exploration of phenylglycine derivatives in medicinal chemistry, particularly in the field of anticonvulsant drug development. This document collates available scientific information on its synthesis, stereospecific biological activity, and putative mechanisms of action, primarily drawing insights from closely related analogues due to a scarcity of public data on the parent compound itself.

Introduction and Historical Context

The study of phenylglycine and its derivatives has been a cornerstone in the development of various therapeutic agents. The inherent chirality of these molecules, possessing a stereocenter at the α-carbon, has been a critical factor in their pharmacological differentiation, with enantiomers often exhibiting distinct biological activities.

While a singular moment of discovery for this compound is not clearly demarcated in the scientific literature, its emergence is a result of the systematic investigation into the structure-activity relationships of chiral compounds in the central nervous system. Research into functionalized amino acid derivatives as anticonvulsants identified N-acetyl-D,L-phenylglycine-N-benzylamide as a promising candidate with selective activity against maximal electroshock (MES)-induced seizures. Crucially, this research demonstrated marked stereospecificity, with the anticonvulsant properties primarily attributed to the D-(R)-stereoisomer, while the L-(S)-stereoisomer was found to be virtually inactive in this specific model.[1] This foundational work underscored the critical importance of stereochemistry in the design of novel anticonvulsant drugs.

More recent explorations into multimodal phenylglycinamide derivatives have further illuminated the nuanced role of each enantiomer. In a series of novel derivatives, the (R)-enantiomers consistently demonstrated more potent protection in the MES test, a model for generalized tonic-clonic seizures. In contrast, the (S)-enantiomers, while weaker in the MES model, exhibited notable activity in the 6 Hz test, which is considered a model for treatment-resistant partial seizures.[2] This suggests that the (S)-configuration may confer a distinct pharmacological profile worthy of investigation.

Physicochemical Properties

The general physicochemical properties of the racemic 2-amino-2-phenylacetamide are summarized below. It is expected that the individual enantiomers share similar properties, with the key distinction being their optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molar Mass | 150.18 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 130-131 °C | [3] |

| Solubility | Soluble in water and alcohol | [3] |

| Maximum Wavelength (λmax) | 254 nm | [3] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Modern synthetic methods allow for the direct synthesis of chiral α-amino amides. Chemoenzymatic approaches have proven particularly effective. One such method involves the Strecker synthesis of racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, followed by an enzymatic resolution using a nitrilase. By selecting a nitrilase variant with high (S)-specificity, it is possible to selectively hydrolyze the (S)-nitrile to this compound, leaving the (R)-nitrile largely unreacted.

Chiral Resolution of Racemic 2-Amino-2-phenylacetamide

A common and established method for obtaining the individual enantiomers is through the resolution of the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

This protocol is based on the general principles of diastereomeric salt resolution.

Materials:

-

Racemic 2-amino-2-phenylacetamide

-

Optically pure resolving agent (e.g., L-(+)-tartaric acid or an optically active sulfonic acid)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Base (e.g., sodium hydroxide)

-

Acid (e.g., hydrochloric acid)

-

Filtration apparatus

-

Polarimeter

Procedure:

-

Salt Formation: Dissolve the racemic 2-amino-2-phenylacetamide in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution upon standing or cooling.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. The filtrate will be enriched in the other diastereomer.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free this compound.

-

Extraction: Extract the free amine into a suitable organic solvent.

-

Purification: Dry the organic extract and evaporate the solvent to yield the enantiomerically enriched this compound. Further purification can be achieved by recrystallization.

-

Enantiomeric Purity Assessment: Determine the enantiomeric purity of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation with a polarimeter.

Biological Activity and Stereospecificity

While direct and extensive pharmacological data for this compound is limited, studies on its derivatives provide strong evidence for stereospecific anticonvulsant activity.

A study on a series of multimodal phenylglycinamide derivatives provided a comparative analysis of the anticonvulsant activity of the (R)- and (S)-enantiomers in various seizure models. The data for a representative compound from this series is summarized below.

Table 1: Anticonvulsant Activity of Representative Phenylglycinamide Enantiomers

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) Protection (%) | 6 Hz (44 mA) Protection (%) | Reference |

| (R)-enantiomer | Potent (e.g., 73.9) | 100 | 100 | [2] |

| (S)-enantiomer | Weakly active to inactive | 75 | 50 | [2] |

This data clearly indicates that for this class of compounds, the (R)-enantiomer is more potent in the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures. However, the (S)-enantiomer retains significant activity in the 6 Hz seizure model, which is used to identify compounds effective against treatment-resistant partial seizures.[2] This suggests that the two enantiomers may have different mechanisms of action or interact with their targets in a distinct manner.

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other anticonvulsants with similar core structures, it is hypothesized to modulate neuronal excitability through interaction with voltage-gated ion channels.[4][5]

Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[6] These drugs often stabilize the inactivated state of the sodium channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity. Given the structural similarities of phenylglycinamide derivatives to other anticonvulsants, it is plausible that they also target these channels.

Furthermore, some anticonvulsants enhance GABAergic neurotransmission, the primary inhibitory pathway in the brain.[5][7] This can be achieved through various mechanisms, including direct modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.

The differential activity of the (S)- and (R)-enantiomers suggests a stereospecific interaction with their molecular target(s). This could be due to differences in binding affinity or efficacy at the receptor or ion channel.

Below is a conceptual diagram illustrating the potential signaling pathways that may be modulated by phenylglycinamide derivatives.

Caption: Putative mechanism of action for phenylglycinamide-based anticonvulsants.

Conclusion and Future Directions

This compound represents a chiral scaffold of significant interest in the development of central nervous system therapeutics. While the historical details of its discovery are not as well-defined as some other pharmaceutical agents, the growing body of research on its derivatives highlights the profound impact of stereochemistry on biological activity. The differential anticonvulsant profiles of the (S)- and (R)-enantiomers of related compounds suggest that each may hold therapeutic potential for different types of seizures.

Future research should focus on several key areas. Firstly, a more detailed pharmacological characterization of the parent this compound is warranted to delineate its specific anticonvulsant profile and compare it directly with its (R)-enantiomer. Secondly, the elucidation of its precise molecular targets and mechanism of action will be crucial for rational drug design and the development of more potent and selective analogues. Finally, exploring the therapeutic potential of this and related (S)-enantiomers in models of treatment-resistant epilepsy could open new avenues for patients with refractory seizure disorders. The continued investigation of this and other chiral phenylglycinamides holds promise for the discovery of novel and improved treatments for epilepsy and other neurological conditions.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 7. openaccessjournals.com [openaccessjournals.com]

Methodological & Application

Enantioselective Synthesis of (S)-2-Amino-2-phenylacetamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-phenylacetamide, a chiral building block, is a critical intermediate in the synthesis of various pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of efficient and highly selective methods for the synthesis of the (S)-enantiomer is of significant interest to the pharmaceutical industry. These application notes provide detailed protocols for two prominent methods for the enantioselective synthesis of this compound: Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution.

Methods Overview

Two distinct and effective strategies for obtaining enantiomerically enriched this compound are presented:

-

Asymmetric Strecker Synthesis: This classical multicomponent reaction is rendered asymmetric through the use of a chiral auxiliary, (R)-phenylglycine amide. The process involves the formation of a diastereomeric intermediate, followed by a crystallization-induced asymmetric transformation that enriches the desired diastereomer. Subsequent hydrolysis and removal of the auxiliary yield the target this compound.

-

Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the high enantioselectivity of enzymes to resolve a racemic mixture of 2-amino-2-phenylacetamide. Immobilized Candida antarctica lipase B (Novozym 435) selectively acylates the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Data Presentation

The following table summarizes typical quantitative data for the two described methods. Please note that yields and enantiomeric excess (e.e.) can vary based on reaction scale and optimization.

| Method | Key Reagents | Typical Yield of (S)-enantiomer | Typical Enantiomeric Excess (e.e.) of (S)-enantiomer |

| Asymmetric Strecker Synthesis | Benzaldehyde, (R)-Phenylglycine amide HCl, NaCN, Acetic Acid | 70-85% | >98% |

| Enzymatic Kinetic Resolution | Racemic 2-amino-2-phenylacetamide, Novozym 435, Ethyl Acetate (acyl donor) | ~45% (theoretical max. 50%) | >99% |

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol is adapted from the diastereoselective Strecker reaction with a crystallization-induced asymmetric transformation.[1][2][3]

Materials:

-

Benzaldehyde

-

(R)-Phenylglycine amide hydrochloride

-

Sodium cyanide (NaCN)

-

Acetic acid

-

Methanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)

Procedure:

-

Imine Formation and Cyanide Addition:

-

To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v), add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of sodium cyanide (1.1 eq) in water, followed by the dropwise addition of acetic acid (1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. The desired diastereomeric α-aminonitrile may precipitate from the solution.

-

-

Crystallization-Induced Asymmetric Transformation:

-

The selective precipitation of one diastereomer drives the equilibrium in the solution towards its formation, enriching the solid phase with the desired stereoisomer.

-

Filter the precipitated solid and wash with a cold methanol/water mixture and then with diethyl ether.

-

-

Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:

-

Suspend the diastereomerically enriched α-aminonitrile in a solution of 6 M HCl.

-

Heat the mixture at reflux for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary.

-

Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate) to remove the cleaved chiral auxiliary.

-

Adjust the pH of the aqueous layer to basic (pH ~9-10) with a NaOH solution to precipitate the this compound.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Analysis:

-

The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Kinetic Resolution using Novozym 435

This protocol provides a general framework for the lipase-catalyzed kinetic resolution of racemic 2-amino-2-phenylacetamide.

Materials:

-

Racemic 2-amino-2-phenylacetamide

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Ethyl acetate (or another suitable acyl donor)

-

Anhydrous solvent (e.g., tetrahydrofuran, tert-butyl methyl ether)

-

Standard laboratory glassware and equipment

Procedure:

-

Enzymatic Acylation: